Undecylmagnesium bromide
CAS No.: 117286-10-9
Cat. No.: VC20858701
Molecular Formula: C11H23BrMg
Molecular Weight: 259.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117286-10-9 |
|---|---|
| Molecular Formula | C11H23BrMg |
| Molecular Weight | 259.51 g/mol |
| IUPAC Name | magnesium;undecane;bromide |
| Standard InChI | InChI=1S/C11H23.BrH.Mg/c1-3-5-7-9-11-10-8-6-4-2;;/h1,3-11H2,2H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | BMSODDZZHKPPOK-UHFFFAOYSA-M |
| SMILES | CCCCCCCCCC[CH2-].[Mg+2].[Br-] |
| Canonical SMILES | CCCCCCCCCC[CH2-].[Mg+2].[Br-] |
Introduction
Chemical Structure and Properties
Molecular Structure
Undecylmagnesium bromide possesses the molecular formula C₁₁H₂₃MgBr, consisting of a linear undecyl chain covalently bonded to magnesium, which maintains an ionic association with a bromide counterion. The carbon-magnesium bond exhibits significant polarity with partial negative charge on carbon and partial positive charge on magnesium, creating the nucleophilic character essential to its reactivity .
In solution, particularly in ethereal solvents, the structure becomes more complex than the simple formula suggests. Grignard reagents typically exist as aggregates rather than discrete molecules, forming dimers or higher-order structures through bridging interactions involving the halide atoms. These aggregation states significantly influence the reactivity and stability of the reagent in solution .
The structural arrangement of undecylmagnesium bromide can be compared to a related compound, undecenylmagnesium bromide (CAS #88476-93-1), which features a double bond in the carbon chain and has a molecular formula of C₁₁H₂₁BrMg . The presence of unsaturation in the latter compound creates distinct differences in reactivity despite the similar carbon chain length.
Physical Properties
The physical properties of undecylmagnesium bromide align with general characteristics of Grignard reagents while reflecting its specific molecular structure. Table 1 summarizes the key physical properties of this organometallic compound.
| Property | Value | Notes |
|---|---|---|
| Chemical Formula | C₁₁H₂₃MgBr | - |
| Molecular Weight | Approximately 259 g/mol | Calculated from molecular formula |
| Physical State | Solution in ethereal solvents | Not typically isolated as pure substance |
| Appearance | Colorless to pale yellow solution | Depending on concentration and purity |
| Solubility | Highly soluble in diethyl ether and THF | Insoluble in hydrocarbons and protic solvents |
| Density | Not available in literature | Varies with solvent and concentration |
| Stability | Highly reactive with air, moisture, and protic compounds | Requires storage under inert atmosphere |
| Thermal Sensitivity | Moderately thermally sensitive | Should be handled at controlled temperatures |
The use of ethereal solvents such as diethyl ether and tetrahydrofuran (THF) is crucial for stabilizing Grignard reagents through coordination of the oxygen atoms to magnesium. This solvation helps maintain the reagent in solution and influences its reactivity patterns .
Chemical Properties
Undecylmagnesium bromide exhibits characteristic reactivity patterns that define Grignard reagents, with some properties influenced by its long hydrocarbon chain. The chemical behavior of this compound derives from the polarized carbon-magnesium bond and can be summarized by several key properties:
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Nucleophilicity: The carbon-magnesium bond possesses significant ionic character, making the carbon strongly nucleophilic. This enables undecylmagnesium bromide to attack electrophilic centers, particularly carbonyl carbons in aldehydes, ketones, and other carbonyl-containing compounds .
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Basicity: As with all Grignard reagents, undecylmagnesium bromide functions as a powerful base, readily deprotonating compounds with acidic hydrogens including carboxylic acids, alcohols, thiols, and even water. This high basicity necessitates strictly anhydrous conditions during preparation and use .
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Sensitivity to Air and Moisture: The compound reacts rapidly with atmospheric oxygen to form peroxides and with water to form undecane (C₁₁H₂₄) and magnesium hydroxide/bromide salts. These reactions proceed rapidly and exothermically, making air and moisture exclusion essential when handling the reagent .
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Reducing Properties: In certain contexts, undecylmagnesium bromide can act as a reducing agent, particularly with certain metal compounds.
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Coordination Ability: The magnesium center readily accepts electron pairs from Lewis bases, forming complexes that influence reactivity and stability.
Synthesis Methods
Traditional Grignard Preparation
The conventional synthesis of undecylmagnesium bromide follows the classical preparation method for Grignard reagents, involving the reaction between metallic magnesium and 1-bromoundecane (undecyl bromide) in an anhydrous ethereal solvent. This direct insertion of magnesium into the carbon-halogen bond requires careful preparation and specific reaction conditions:
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Equipment Preparation: All glassware must be thoroughly dried, typically by heating under vacuum or in an oven, to eliminate any trace moisture that would destroy the Grignard reagent .
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Magnesium Activation: Magnesium metal turnings are often activated before use, either mechanically by crushing or stirring, or chemically by adding trace amounts of iodine or 1,2-dibromoethane to remove the passivating oxide layer on the metal surface .
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Reaction Initiation: A solution of 1-bromoundecane in anhydrous diethyl ether or THF is added slowly to the activated magnesium under inert atmosphere (nitrogen or argon). The reaction typically initiates with visible signs like cloudiness in the solution or gentle refluxing .
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Reaction Completion: The mixture is maintained with stirring until the magnesium is consumed, often requiring several hours. The formation of the Grignard reagent can be monitored by the disappearance of magnesium turnings and the development of a characteristic gray color in the solution.
The general reaction can be represented as:
C₁₁H₂₃Br + Mg → C₁₁H₂₃MgBr
Similar preparation methods have been documented for related Grignard reagents, as seen in the literature describing the synthesis of aryl Grignard reagents where specific attention is given to maintaining anhydrous conditions and using initiators like 1,2-dibromoethane to facilitate the reaction .
Modern Synthesis Approaches
Contemporary approaches to synthesizing undecylmagnesium bromide incorporate several advanced techniques to improve yield, safety, and reaction efficiency:
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Sonication-Assisted Synthesis: Ultrasonic activation of magnesium significantly accelerates Grignard formation by continuously removing the oxide layer from the metal surface and providing energy to overcome activation barriers.
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Flow Chemistry Methods: Continuous flow systems allow better control of the exothermic Grignard formation, improving safety profiles while enabling larger-scale preparations with more consistent quality.
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Halogen-Magnesium Exchange: Alternative preparation involves treating 1-bromoundecane with another Grignard reagent (typically iPrMgCl) or organolithium compound to effect a metal-halogen exchange, forming undecylmagnesium bromide under milder conditions.
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Catalytic Activation: Small amounts of transition metal catalysts like mercury, copper, or manganese compounds can dramatically accelerate the insertion of magnesium into the carbon-halogen bond.
These modern approaches address many challenges associated with traditional Grignard preparation, particularly for long-chain alkyl halides which often react more slowly than their shorter counterparts or aryl analogs.
Applications in Organic Synthesis
Carbon-Carbon Bond Formation
The principal application of undecylmagnesium bromide lies in forming carbon-carbon bonds, a fundamental transformation in organic synthesis. Table 2 summarizes common reactions involving this Grignard reagent.
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Aldehyde Addition | R-CHO | R-CH(OH)-C₁₁H₂₃ | Secondary alcohol synthesis |
| Ketone Addition | R₁-CO-R₂ | R₁R₂C(OH)-C₁₁H₂₃ | Tertiary alcohol synthesis |
| Ester Addition | R-COOR' | R-CO-C₁₁H₂₃ | Ketone formation (after workup) |
| Carboxylation | CO₂ | C₁₁H₂₃-COOH | Dodecanoic acid synthesis |
| Kumada Coupling | Ar-X (with Pd or Ni catalyst) | Ar-C₁₁H₂₃ | Alkylated aromatics synthesis |
These reactions highlight the versatility of undecylmagnesium bromide in introducing the undecyl chain into diverse molecular structures. The long hydrocarbon chain makes this reagent particularly valuable in synthesizing surfactants, lipid analogs, and other molecules requiring extended hydrophobic regions .
Comparison with Related Compounds
Understanding undecylmagnesium bromide in context requires comparison with related organometallic compounds. Table 3 provides a comparative analysis of undecylmagnesium bromide and structurally related Grignard reagents.
This comparison illustrates how chain length and structural features influence reactivity, stability, and applications of different Grignard reagents. The long hydrocarbon chain in undecylmagnesium bromide affects its solubility, nucleophilicity, and steric properties compared to shorter-chain analogs.
Research Developments and Future Perspectives
Current research involving undecylmagnesium bromide and related long-chain Grignard reagents focuses on several promising directions:
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Stereoselective Transformations: Development of chiral catalysts and ligands to control stereochemistry in additions to prochiral carbonyl compounds, enabling enantioselective synthesis of alcohols containing the undecyl group.
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Sustainable Chemistry: Exploration of greener solvents and conditions for Grignard reactions, reducing dependence on ethereal solvents and improving environmental profiles of these transformations.
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Flow Chemistry Integration: Adaptation of undecylmagnesium bromide chemistry to continuous flow systems, enabling safer handling and potentially continuous manufacturing of products derived from this reagent.
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Cross-Coupling Applications: Expanding the utility of undecylmagnesium bromide in transition metal-catalyzed cross-coupling reactions, particularly for introducing long alkyl chains into complex molecular architectures.
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Direct Functionalization: Development of methods for selective functionalization of the undecyl chain after incorporation into molecules, providing access to more complex derivatives.
These research directions suggest continued relevance and expanding applications for undecylmagnesium bromide in synthetic organic chemistry, particularly as methods for handling and deploying these reagents become more sophisticated.
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